molecular formula C18H15F2NO4 B14027859 (S)-2-Fmoc-amino-3,3-difluoropropanoic acid

(S)-2-Fmoc-amino-3,3-difluoropropanoic acid

Katalognummer: B14027859
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: OQKGWVQUSYYCCB-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Fmoc-amino-3,3-difluoropropanoic acid is a fluorinated amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and two fluorine atoms on the propanoic acid backbone. This compound is of interest in the field of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fmoc-amino-3,3-difluoropropanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Fmoc-amino-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as HATU or EDCI.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Coupling: HATU or EDCI in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products

    Substitution: Products with new functional groups replacing the fluorine atoms.

    Deprotection: The free amino acid without the Fmoc group.

    Coupling: Peptides or peptide derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Fmoc-amino-3,3-difluoropropanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of fluorinated peptides, which can have enhanced stability and bioactivity.

    Medicinal Chemistry: Investigated for its potential as a drug candidate or as a component in drug design due to its unique structural properties.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein engineering.

    Industrial Applications: Employed in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of (S)-2-Fmoc-amino-3,3-difluoropropanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, its fluorinated structure can enhance the binding affinity and selectivity of drug candidates to their molecular targets. The presence of fluorine atoms can also influence the compound’s metabolic stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Fmoc-amino-3-fluoropropanoic acid: Similar structure but with only one fluorine atom.

    (S)-2-Fmoc-amino-3-chloropropanoic acid: Contains a chlorine atom instead of fluorine.

    (S)-2-Fmoc-amino-3,3-dichloropropanoic acid: Contains two chlorine atoms instead of fluorine.

Uniqueness

(S)-2-Fmoc-amino-3,3-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various research and industrial applications.

Eigenschaften

Molekularformel

C18H15F2NO4

Molekulargewicht

347.3 g/mol

IUPAC-Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoropropanoic acid

InChI

InChI=1S/C18H15F2NO4/c19-16(20)15(17(22)23)21-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,21,24)(H,22,23)/t15-/m1/s1

InChI-Schlüssel

OQKGWVQUSYYCCB-OAHLLOKOSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(F)F)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.